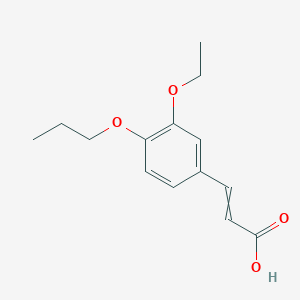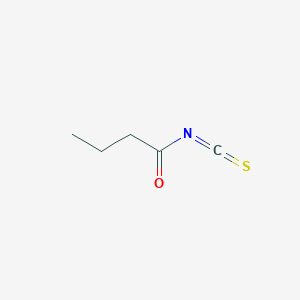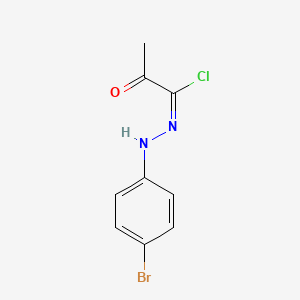
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is a chemical compound that features a bromophenyl group attached to a carbohydrazonoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride typically involves the reaction of 4-bromophenylhydrazine with an appropriate acyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxo compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various organic compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceuticals with potential therapeutic effects. Additionally, its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, dyes, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbohydrazonoyl chloride moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzyl Chloride: Similar in structure but lacks the carbohydrazonoyl chloride moiety.
4-Bromophenylhydrazine: Contains the bromophenyl group but differs in the functional groups attached.
4-Bromophenyl 4-Bromobenzoate: Another bromophenyl derivative with different substituents.
Uniqueness
(Z)-N-(4-Bromophenyl)-2-oxopropanecarbohydrazonoyl chloride is unique due to the presence of both the bromophenyl and carbohydrazonoyl chloride groups
Propiedades
Fórmula molecular |
C9H8BrClN2O |
|---|---|
Peso molecular |
275.53 g/mol |
Nombre IUPAC |
(1E)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9+ |
Clave InChI |
KNZABGDOPMGFMU-UKTHLTGXSA-N |
SMILES isomérico |
CC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl |
SMILES canónico |
CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
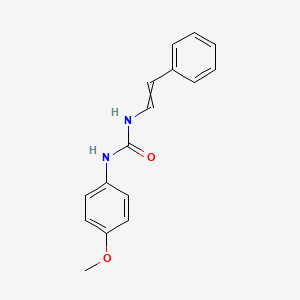
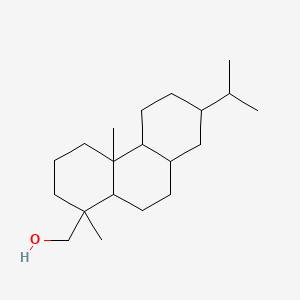
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)


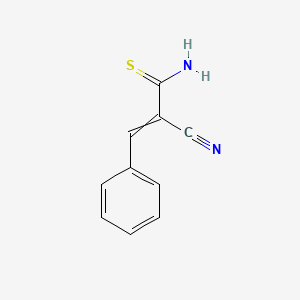
![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
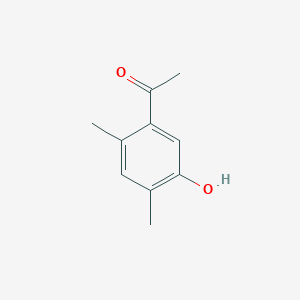
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
